1-((2,6-difluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
Description
This compound is a diazepane derivative featuring dual sulfonyl groups at the 1- and 4-positions of the seven-membered ring. The 2,6-difluorophenyl sulfonyl moiety introduces electron-withdrawing fluorine substituents, while the 1-methylpyrazole sulfonyl group contributes heteroaromatic polarity. Its molecular weight (calculated as 425.47 g/mol based on C₁₆H₁₈F₂N₄O₄S₂) and moderate lipophilicity (predicted logP ~1.8) position it as a candidate for further pharmacokinetic optimization .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O4S2/c1-19-11-12(10-18-19)26(22,23)20-6-3-7-21(9-8-20)27(24,25)15-13(16)4-2-5-14(15)17/h2,4-5,10-11H,3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXBPBPNDUNEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Compound A : 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane (CAS 2034338-00-4)
- Key Differences : Replaces the 2,6-difluorophenyl sulfonyl group with a pyrrolidine sulfonyl moiety.
- Implications: The pyrrolidine group increases basicity (pKa ~9.5 vs. Reduced aromatic stacking interactions compared to the fluorophenyl group may decrease target binding affinity in hydrophobic pockets .
Compound B : 1-(5-(2,4-Difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine (Patent EP2024)
- Key Differences : Pyrrole core instead of diazepane; 3-fluorophenyl sulfonyl and 2,4-difluorophenyl substituents.
- Methoxy and methylamine groups introduce hydrogen-bond donors absent in the target compound, possibly enhancing solubility but increasing metabolic vulnerability .
Functional Group Comparisons
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | 1,4-Diazepane | 1,4-Diazepane | Pyrrole |
| Sulfonyl Substituents | 2,6-Difluorophenyl + Pyrazole | Pyrazole + Pyrrolidine | 3-Fluorophenyl + Methoxy |
| Molecular Weight | ~425.47 g/mol | ~377.48 g/mol | ~440.42 g/mol (estimated) |
| Predicted logP | ~1.8 | ~0.9 | ~2.3 |
| Key Pharmacophores | Dual sulfonamides, fluorinated aryl | Sulfonamides, aliphatic amine | Sulfonamide, methoxy, fluorinated aryl |
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely involves sequential sulfonylation of 1,4-diazepane, whereas Compound A employs Mitsunobu chemistry for pyrrolidine functionalization .
- Binding Affinity Data: No direct comparative studies are available, but molecular docking simulations suggest the target compound’s fluorophenyl group improves hydrophobic interactions with trypsin-like serine proteases compared to Compound A .
- Gaps in Evidence : Quantitative solubility, stability, and toxicity data are absent in the provided sources, necessitating experimental validation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-((2,6-difluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane?
- Methodological Answer : The synthesis typically involves sequential sulfonylation of the 1,4-diazepane core. For example:
- Step 1 : React 1,4-diazepane with 2,6-difluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C for 4–6 hours .
- Step 2 : Introduce the 1-methyl-1H-pyrazol-4-ylsulfonyl group using a similar protocol, ensuring regioselectivity by controlling stoichiometry and reaction temperature (40–60°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the product.
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Key parameters to analyze:
- Bond lengths/angles : Verify sulfonyl group geometry (S–O ≈ 1.43 Å, S–C ≈ 1.76 Å).
- Torsional angles : Confirm the diazepane ring conformation (chair vs. boat) and substituent orientations.
- Data collection : Employ high-resolution (<1.0 Å) data to resolve fluorine and nitrogen positions unambiguously .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR to resolve aromatic protons (δ 7.0–8.5 ppm for pyrazole and difluorophenyl groups) and sulfonyl-attached carbons (δ 55–60 ppm) .
- HRMS : Confirm molecular formula (e.g., CHFNOS) with <2 ppm mass error.
- FT-IR : Validate sulfonyl stretches (asymmetric S=O at ~1350 cm, symmetric at ~1150 cm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Maestro to model binding to ATP-binding pockets. Key interactions:
- Hydrogen bonds between sulfonyl oxygens and kinase hinge regions (e.g., Glu91 in PKA).
- Fluorine atoms participating in hydrophobic interactions .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates robust binding) .
Q. How to resolve contradictions in reported bioactivity data (e.g., IC variability)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration, incubation time).
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Meta-analysis : Statistically compare datasets using tools like RevMan to identify outliers or confounding factors (e.g., solvent DMSO concentration) .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Structural modifications : Replace labile groups (e.g., methyl on pyrazole with trifluoromethyl to reduce CYP450 oxidation) .
- In vitro assays : Use liver microsomes (human/rat) to measure half-life. A t >30 minutes suggests suitability for in vivo testing .
- Prodrug design : Introduce ester or phosphate moieties to enhance solubility and delay metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
